molecular formula C14H17ClN2O3 B2742846 N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide CAS No. 1396782-26-5

N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide

Cat. No.: B2742846
CAS No.: 1396782-26-5
M. Wt: 296.75
InChI Key: WNSVYLKFQWXEME-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a cyclopropyl-hydroxypropyl moiety attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloroaniline with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.

    Addition of the Cyclopropyl-Hydroxypropyl Group: The intermediate is then reacted with 3-cyclopropyl-3-hydroxypropylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)urea
  • (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide

Uniqueness

N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is unique due to its oxalamide backbone, which imparts distinct chemical and biological properties compared to similar compounds. Its specific structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-10-3-1-2-4-11(10)17-14(20)13(19)16-8-7-12(18)9-5-6-9/h1-4,9,12,18H,5-8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSVYLKFQWXEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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